molecular formula C19H12O2 B11946207 Benzo[c]phenanthrene-6-carboxylic acid CAS No. 6245-13-2

Benzo[c]phenanthrene-6-carboxylic acid

Cat. No.: B11946207
CAS No.: 6245-13-2
M. Wt: 272.3 g/mol
InChI Key: LYROTRITDRYLDI-UHFFFAOYSA-N
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Description

Benzo[c]phenanthrene-6-carboxylic acid is a polycyclic aromatic hydrocarbon with the molecular formula C19H12O2 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group transformations.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst like palladium on carbon.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinones, carboxylated derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated benzo[c]phenanthrene derivatives.

Scientific Research Applications

Benzo[c]phenanthrene-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which benzo[c]phenanthrene-6-carboxylic acid exerts its effects is primarily through its interactions with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s planar structure allows it to fit between DNA base pairs, interfering with replication and transcription processes .

Comparison with Similar Compounds

  • Phenanthrene-4-carboxylic acid
  • Benzo[c]phenanthrene-5-carboxylic acid
  • Benzo[c]phenanthrene-3-carboxylic acid

Comparison: Benzo[c]phenanthrene-6-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different solubility, stability, and binding affinities, making it suitable for distinct applications in research and industry .

Properties

CAS No.

6245-13-2

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

benzo[c]phenanthrene-6-carboxylic acid

InChI

InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,(H,20,21)

InChI Key

LYROTRITDRYLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3C(=O)O

Origin of Product

United States

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